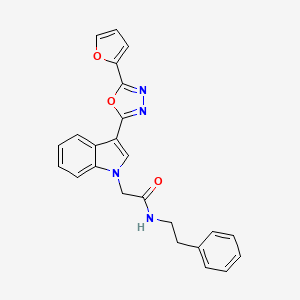
N-(1-cyanocyclopentyl)-2-(7-ethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-(7-ethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide is a chemical compound that has attracted significant attention in recent years due to its potential as a research tool in the field of neuroscience. This compound is commonly referred to as CYT387, and it has been shown to have a range of biochemical and physiological effects that make it a valuable asset in laboratory experiments.
作用機序
The exact mechanism of action of CYT387 is not fully understood, but it is believed to act as a partial agonist at dopamine and serotonin receptors. This partial agonism results in the modulation of neurotransmitter release, leading to the observed effects on the central nervous system.
Biochemical and Physiological Effects:
CYT387 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin receptors, as well as the regulation of other neurotransmitters such as norepinephrine and acetylcholine. These effects make CYT387 a valuable tool for studying the mechanisms underlying various neurological disorders.
実験室実験の利点と制限
One of the main advantages of CYT387 as a research tool is its ability to modulate neurotransmitter release in a selective and controlled manner. This allows researchers to study the effects of specific neurotransmitters on the central nervous system, providing valuable insights into the underlying mechanisms of various neurological disorders. However, like all research tools, CYT387 has its limitations. One limitation is that its effects may vary depending on the experimental conditions, making it difficult to draw definitive conclusions from studies using this compound alone.
将来の方向性
There are several potential future directions for research involving CYT387. One area of interest is the development of more selective and potent analogs of CYT387 that can be used to study specific neurotransmitter systems in greater detail. Another potential direction is the use of CYT387 in combination with other research tools, such as optogenetics and chemogenetics, to further elucidate the mechanisms underlying various neurological disorders. Finally, CYT387 may have potential as a therapeutic agent for the treatment of neurological disorders, although further research is needed to fully explore this possibility.
Conclusion:
In conclusion, CYT387 is a valuable research tool that has the potential to provide valuable insights into the mechanisms underlying various neurological disorders. Its ability to selectively modulate neurotransmitter release makes it a valuable asset in laboratory experiments, and its potential as a therapeutic agent makes it an area of interest for future research.
合成法
The synthesis of CYT387 involves a multi-step process that begins with the reaction of 7-ethoxy-1,2,3,4-tetrahydroisoquinoline with acetic anhydride to form the corresponding acetate. This compound is then reacted with N-cyanocyclopentanamine to produce the desired product, CYT387. The synthesis of CYT387 has been optimized to produce high yields of pure product, making it a viable option for laboratory experiments.
科学的研究の応用
CYT387 has been extensively studied for its potential as a research tool in the field of neuroscience. This compound has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin receptors. These effects make CYT387 a valuable tool for studying the mechanisms underlying various neurological disorders, such as Parkinson's disease and depression.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(7-ethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-17-6-5-15-7-10-22(12-16(15)11-17)13-18(23)21-19(14-20)8-3-4-9-19/h5-6,11H,2-4,7-10,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMJXZYFHTUWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CCN(C2)CC(=O)NC3(CCCC3)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(7-ethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2908900.png)

![methyl 3-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2908904.png)
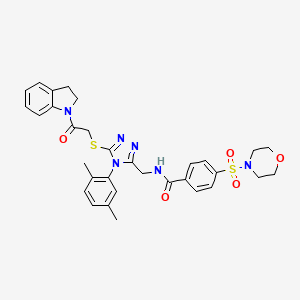
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2908907.png)
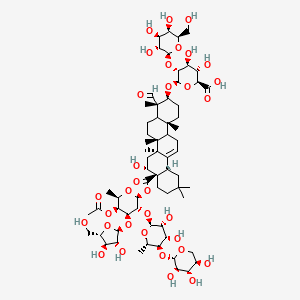
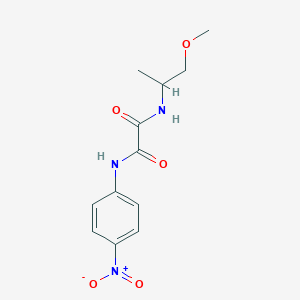
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2908913.png)
![2-chloro-6-fluoro-N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2908915.png)

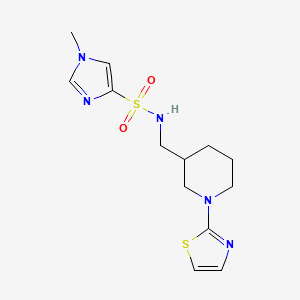
![Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2908921.png)
